Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate
CAS No.: 2034207-47-9
Cat. No.: VC4814556
Molecular Formula: C20H29N3O4
Molecular Weight: 375.469
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034207-47-9 |
|---|---|
| Molecular Formula | C20H29N3O4 |
| Molecular Weight | 375.469 |
| IUPAC Name | tert-butyl 2-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H29N3O4/c1-20(2,3)27-19(25)23-12-4-5-17(23)18(24)22-13-8-16(9-14-22)26-15-6-10-21-11-7-15/h6-7,10-11,16-17H,4-5,8-9,12-14H2,1-3H3 |
| Standard InChI Key | UOIDLTMIODXFPM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Introduction
Structural Overview
Chemical Name:
Tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate
Molecular Formula:
C₁₆H₂₆N₂O₄
Molecular Weight:
310.39 g/mol
Key Functional Groups:
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Tert-butyl group: A bulky protecting group often used to enhance compound stability.
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Pyrrolidine ring: A saturated five-membered nitrogen-containing heterocycle.
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Piperidine ring: A six-membered nitrogen-containing heterocycle with a pyridin-4-yloxy substituent.
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Pyridin-4-yloxy group: A pyridine derivative that contributes aromaticity and potential hydrogen bonding capabilities.
This compound features a combination of rigid and flexible moieties, making it suitable for binding to biological macromolecules.
Synthesis Pathway
The synthesis of tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate likely involves multistep reactions, including:
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Formation of the Piperidine Derivative:
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The piperidine ring is functionalized with a pyridin-4-yloxy group via nucleophilic substitution or coupling reactions.
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Reagents like pyridinols and alkyl halides are commonly used for such modifications.
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Carbamoylation of the Piperidine Ring:
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The piperidine derivative is reacted with an isocyanate or carbamoyl chloride to introduce the carbonyl group.
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Coupling with Pyrrolidine:
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The pyrrolidine moiety is introduced through amide bond formation using reagents like carbodiimides (e.g., EDC·HCl) or other coupling agents.
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Introduction of the Tert-butyl Group:
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The carboxylic acid group on the pyrrolidine is protected using tert-butyl alcohol in the presence of an acid catalyst (e.g., HCl or H₂SO₄).
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Each step requires purification (e.g., recrystallization or chromatography) to ensure high yield and purity.
Applications and Research Significance
This compound's structure suggests potential roles in medicinal chemistry:
Drug Discovery
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The combination of heterocyclic rings (pyrrolidine, piperidine, and pyridine) provides a versatile scaffold for drug design.
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It may serve as a lead compound for developing inhibitors targeting enzymes or receptors due to its ability to form hydrogen bonds and π-stacking interactions.
Biological Activity
While specific data on this compound’s activity is unavailable, similar derivatives have shown:
Stability and Solubility
The tert-butyl group enhances stability under physiological conditions, while the pyridin-4-yloxy moiety improves solubility in polar solvents.
Analytical Data
| Property | Value | Analytical Technique |
|---|---|---|
| Molecular Weight | 310.39 g/mol | Computed |
| Melting Point | Not reported | Differential Scanning Calorimetry (DSC) |
| Solubility | Likely soluble in polar organic solvents like DMSO or methanol | Experimental |
| Spectroscopic Characterization | IR, NMR, Mass Spectrometry | Standard methods |
Limitations:
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Lack of specific biological activity data for this exact compound.
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Limited availability of synthetic routes in literature.
Future Directions:
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Biological Testing: Evaluate the compound’s efficacy against specific biological targets (e.g., enzymes, receptors).
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Derivatization: Modify functional groups to explore structure-activity relationships (SAR).
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Pharmacokinetics Studies: Assess absorption, distribution, metabolism, and excretion (ADME) properties for drug development.
This detailed analysis highlights the structural complexity and potential utility of tert-butyl 2-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidine-1-carboxylate in pharmaceutical research. Further experimental work will be critical to fully elucidate its properties and applications.
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